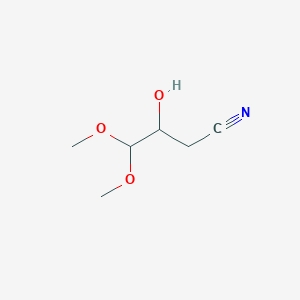
3-Hydroxy-4,4-dimethoxybutanenitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Hydroxy-4,4-dimethoxybutanenitrile is an organic compound with the molecular formula C6H11NO3 It contains a hydroxyl group, two methoxy groups, and a nitrile group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hydroxy-4,4-dimethoxybutanenitrile can be achieved through several methods. One common approach involves the reaction of 4,4-dimethoxybutyronitrile with a hydroxylating agent under controlled conditions. The reaction typically requires a polar solvent and a catalyst to facilitate the hydroxylation process .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification through distillation or recrystallization to obtain the desired compound in high purity .
化学反応の分析
Types of Reactions
3-Hydroxy-4,4-dimethoxybutanenitrile undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The nitrile group can be reduced to form primary amines.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Reagents like sodium hydride (NaH) or strong acids can facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of aldehydes or ketones.
Reduction: Formation of primary amines.
Substitution: Formation of various substituted derivatives depending on the reagents used.
科学的研究の応用
3-Hydroxy-4,4-dimethoxybutanenitrile has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 3-Hydroxy-4,4-dimethoxybutanenitrile involves its interaction with specific molecular targets and pathways. The hydroxyl and nitrile groups play crucial roles in its reactivity and interactions with enzymes and other biomolecules. These interactions can lead to various biochemical effects, depending on the context of its application .
類似化合物との比較
Similar Compounds
4,4-Dimethoxybutyronitrile: Lacks the hydroxyl group, making it less reactive in certain chemical reactions.
3-Hydroxy-4-pyranones: Contains a similar hydroxyl group but differs in the overall structure and reactivity.
Uniqueness
3-Hydroxy-4,4-dimethoxybutanenitrile is unique due to the presence of both hydroxyl and nitrile groups, which confer distinct chemical properties and reactivity. This combination makes it a versatile compound for various applications in research and industry .
特性
分子式 |
C6H11NO3 |
|---|---|
分子量 |
145.16 g/mol |
IUPAC名 |
3-hydroxy-4,4-dimethoxybutanenitrile |
InChI |
InChI=1S/C6H11NO3/c1-9-6(10-2)5(8)3-4-7/h5-6,8H,3H2,1-2H3 |
InChIキー |
HENBSPTUBGZZTO-UHFFFAOYSA-N |
正規SMILES |
COC(C(CC#N)O)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


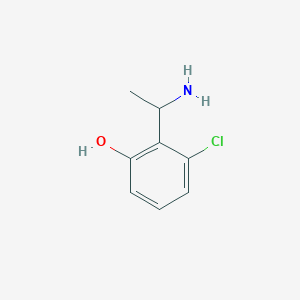
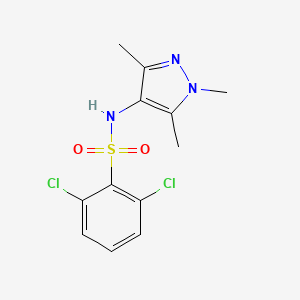
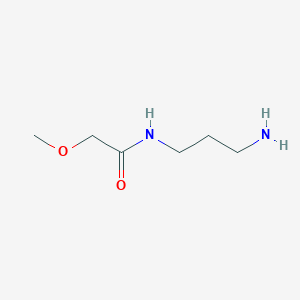
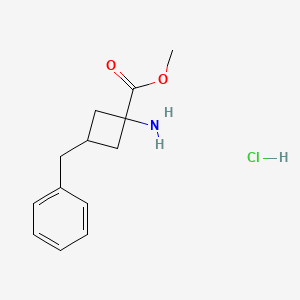
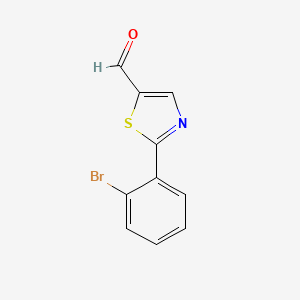


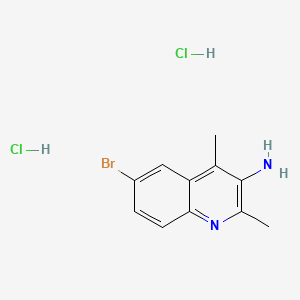
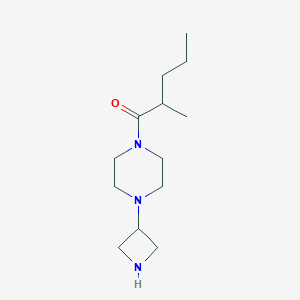

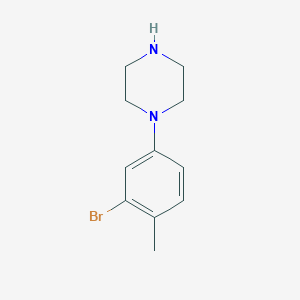
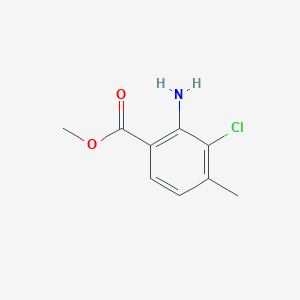
![2-[(2-Amino-1,3-thiazol-5-YL)methyl]benzonitrile](/img/structure/B13567349.png)

